trimethyl(prop-1-en-2-yloxy)silane

Organic Synthesis Nucleophilic Addition Silyl Enol Ethers

Select trimethyl(prop-1-en-2-yloxy)silane (CAS 1833-53-0) for Lewis acid-catalyzed Mukaiyama aldol or Michael additions where steric accessibility is paramount. The TMS group provides rapid reaction kinetics unattainable with bulkier silyl enol ethers. Also ideal for functionalizing silica/metal oxide surfaces. Requires -20°C inert-atmosphere storage and validated cold-chain logistics to maintain reagent integrity and ensure process reproducibility.

Molecular Formula C6H14OSi
Molecular Weight 130.26 g/mol
CAS No. 1833-53-0
Cat. No. B157659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrimethyl(prop-1-en-2-yloxy)silane
CAS1833-53-0
Molecular FormulaC6H14OSi
Molecular Weight130.26 g/mol
Structural Identifiers
SMILESCC(=C)O[Si](C)(C)C
InChIInChI=1S/C6H14OSi/c1-6(2)7-8(3,4)5/h1H2,2-5H3
InChIKeyUAIFZYSPVVBOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(prop-1-en-2-yloxy)silane (CAS 1833-53-0): A Volatile Trimethylsilyl Enol Ether for Controlled Synthetic and Materials Chemistry


Trimethyl(prop-1-en-2-yloxy)silane (CAS 1833-53-0), also known as isopropenyloxytrimethylsilane, is a silyl enol ether derived from acetone [1]. This compound is characterized by a trimethylsilyl (TMS) group attached to the oxygen of an isopropenyl moiety, resulting in a protected form of acetone enolate. Its molecular formula is C₆H₁₄OSi, with a molecular weight of 130.26 g/mol [1]. The compound is a colorless to pale yellow liquid that is highly flammable and moisture-sensitive [2]. Its primary utility lies in its role as a protected nucleophile in organic synthesis and as a reactive surface functionalization agent in materials science .

The Procurement Risk of Substitute Silyl Enol Ethers for Trimethyl(prop-1-en-2-yloxy)silane


Generic substitution of trimethyl(prop-1-en-2-yloxy)silane with other silyl enol ethers or silane coupling agents is a high-risk procurement strategy. The reactivity, steric profile, and stability of silyl enol ethers are profoundly influenced by the specific carbonyl precursor and the silicon protecting group [1]. For example, the TMS group on the acetone enolate provides a specific balance of nucleophilicity and steric accessibility that differs significantly from bulkier silyl groups like TBDMS or TIPS [1]. Furthermore, the volatility and thermal sensitivity of this specific compound necessitate unique handling and storage protocols (e.g., -20°C under inert gas) that may not be required for more stable analogs, directly impacting process reproducibility and safety . The quantitative evidence below demonstrates why this specific compound is not functionally equivalent to its closest analogs.

Quantitative Comparative Evidence for Trimethyl(prop-1-en-2-yloxy)silane


Trimethyl(prop-1-en-2-yloxy)silane vs. Bulkier Silyl Enol Ethers: Steric Accessibility and Nucleophilicity

Trimethyl(prop-1-en-2-yloxy)silane exhibits a distinct steric profile compared to bulkier silyl enol ethers, directly impacting its nucleophilic reactivity in Lewis acid-catalyzed additions [1]. While specific kinetic data comparing it to TBDMS or TIPS enol ethers is often inferred from class behavior, the TMS group is known to offer minimal steric hindrance, allowing for higher reaction rates with sterically demanding electrophiles [1]. In contrast, the TBDMS group provides approximately 10,000 times greater hydrolytic stability but at the cost of significantly reduced nucleophilic reactivity due to steric bulk . The selection of trimethyl(prop-1-en-2-yloxy)silane is therefore critical when a balance of high reactivity and sufficient, albeit limited, stability is required for a specific transformation.

Organic Synthesis Nucleophilic Addition Silyl Enol Ethers

Trimethyl(prop-1-en-2-yloxy)silane vs. Acetone Trimethylsilyl Enol Ether in Cycloaddition Reactions

In cycloaddition reactions with ketenes, trimethyl(prop-1-en-2-yloxy)silane is utilized as a specific silyl enol ether [1]. The distillation data for this compound (boiling point 93-94°C) is identical to that reported for 'acetone trimethylsilyl enol ether', confirming it is the same chemical entity [1]. The primary differentiation for procurement lies not in its reactivity versus other compounds of the same name, but in its purity and impurity profile. Commercial sources list assay purity as ≥85% (with 10-15% hexamethyldisiloxane) or >90.0%(GC) [2]. This variation is critical for synthetic chemists, as the presence of hexamethyldisiloxane can interfere with moisture-sensitive reactions or act as an internal standard.

Cycloaddition Ketene Organic Synthesis

Trimethyl(prop-1-en-2-yloxy)silane as a Surface Functionalization Agent: A Core-Shell Nanocomposite Application

Trimethyl(prop-1-en-2-yloxy)silane demonstrates unique utility as a coupling agent in the functionalization of nanomaterials, a role distinct from its primary use as a synthetic nucleophile. In a study on supercapacitor electrodes, a γ-Fe₂O₃@SiO₂ core-shell nanocomposite was functionalized with this compound to introduce active acetylacetone groups on the nanoparticle surface [1]. This surface modification enabled the subsequent attachment of an azo dye ligand, forming a hybrid nanocomposite [1]. The final functionalized electrode exhibited a high storage charge capability of 580 F g⁻¹ at a current density of 1 A g⁻¹ [1]. While not a direct head-to-head comparison with other silanes, this study demonstrates its specific efficacy in a demanding, multi-step materials application.

Materials Science Nanocomposite Supercapacitor

Trimethyl(prop-1-en-2-yloxy)silane vs. Other Silylating Agents: Thermal and Storage Stability

Trimethyl(prop-1-en-2-yloxy)silane exhibits a specific thermal sensitivity and moisture lability that differentiates it from more robust silylating agents and necessitates distinct storage conditions. The compound is recommended for storage at -20°C under an inert gas (argon) to prevent decomposition . This contrasts with many other silyl enol ethers and silanes, which may be stored at refrigerated (0-10°C) or even room temperature. This higher degree of sensitivity is a direct consequence of the TMS group attached to an enol ether, making it more prone to hydrolysis than, for instance, TBDMS-protected alcohols [1]. This inherent property must be factored into procurement and experimental design to ensure reagent integrity and consistent reaction outcomes.

Chemical Stability Storage Silylating Agents

Targeted Application Scenarios for Trimethyl(prop-1-en-2-yloxy)silane Based on Empirical Evidence


Precision Synthesis Requiring a Non-Hindered, Highly Reactive Silyl Enol Ether

Procure trimethyl(prop-1-en-2-yloxy)silane for Lewis acid-catalyzed nucleophilic additions, such as Mukaiyama aldol or Michael additions, where steric accessibility is paramount. The TMS group ensures rapid reaction kinetics, especially with sterically demanding electrophiles, a property that bulkier silyl enol ethers like TBDMS or TIPS cannot provide [4]. The available purity grades (>90% GC) are essential for minimizing side reactions in complex, multi-step total syntheses .

Advanced Materials: Surface Functionalization of Silica-Coated Nanoparticles

Use this compound as a reactive coupling agent to introduce enol ether functionality onto silica or other metal oxide surfaces. This method has been proven effective for creating functionalized core-shell nanocomposites, such as γ-Fe₂O₃@SiO₂, where it serves as a critical bridge to attach more complex organic ligands [4]. The resulting hybrid materials demonstrate enhanced electrochemical properties, confirming the utility of this specific silane in materials science [4].

Chemical Process Development with Strict Thermal and Moisture Controls

Select trimethyl(prop-1-en-2-yloxy)silane for applications where its inherent sensitivity to heat and moisture can be managed for synthetic advantage. Its low boiling point (93-95°C) and specific reactivity profile make it suitable for reactions under strictly anhydrous conditions, where its protective TMS group can be removed on-demand using fluoride sources [4]. Procurement must be paired with validated cold-chain logistics (-20°C) and handling under inert atmosphere to maintain reagent integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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